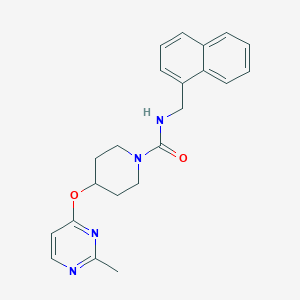

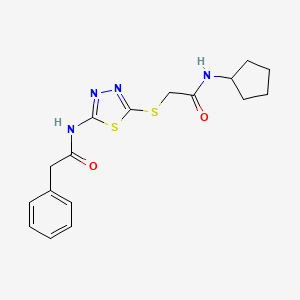

4-((2-甲基嘧啶-4-基)氧基)-N-(萘-1-基甲基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperidine-1-carboxamides and aminopyrimidines, which are known for their antiproliferative properties and activity against HIV-1 reverse transcriptase, respectively .

Synthesis Analysis

The synthesis of related compounds has been explored in the context of antiproliferative agents and HIV-1 reverse transcriptase inhibitors. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involved SAR-guided optimization, which is a process of systematically modifying the structure of chemical compounds to determine the changes that will lead to an optimal balance of biological activity, selectivity, and drug-like properties . Similarly, the preparation of N-phenyl piperidine analogs, which are related to the compound , resulted in the identification of potent compounds against wild-type HIV-1 and resistant mutant viruses . These studies suggest that the synthesis of such compounds is complex and requires careful consideration of structure-activity relationships.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using various techniques. For example, controlled shifts in the tautomeric equilibrium of related compounds have been achieved through the implementation of a flexible piperidine ring, as demonstrated in the synthesis and analysis of 4-((phenylimino)methyl)naphthalen-1-ol derivatives . This indicates that the molecular structure of such compounds can be fine-tuned to achieve desired properties, which may also be applicable to the compound .

Chemical Reactions Analysis

The chemical reactions involving compounds with piperidine rings and aminopyrimidines are complex and can be influenced by various factors. The addition of metal salts, for instance, can shift the tautomeric equilibrium of related compounds, although at very high concentrations, suggesting that the reactions are sensitive to environmental conditions . This knowledge can be useful in understanding the reactivity and stability of the compound "4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide".

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds have been studied. The antiproliferative piperidine-1-carboxamides act as tubulin inhibitors, which is a significant chemical property that contributes to their biological activity . Additionally, the potency of the HIV-1 reverse transcriptase inhibitors was determined through biological assays, which is indicative of their chemical properties in a biological context . These findings provide a foundation for inferring the potential properties of the compound .

科学研究应用

代谢相关性质

涉及类似于4-((2-甲基嘧啶-4-基)氧基)-N-(萘-1-基甲基)哌啶-1-甲酰胺的化合物的一个重要研究方面是它们的代谢相关性质。例如,研究了相关化合物1-甲基-N-{(1S)-1-[5-(2-萘基)-1H-咪唑-2-基]-7-氧辛基}哌啶-4-甲酰胺的代谢及其如何受到给药途径的影响。这项研究表明该化合物具有高体内清除率和生物活化潜力,这对于开发治疗剂至关重要 (Fonsi 等,2009)。

与生物靶标的相互作用

另一个研究领域是结构相似的化合物与生物靶标的相互作用。例如,N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺,一种与4-((2-甲基嘧啶-4-基)氧基)-N-(萘-1-基甲基)哌啶-1-甲酰胺结构相关的化合物,被研究其与CB1大麻素受体的相互作用。这项研究提供了对这类化合物的分子相互作用及其作为治疗剂的潜力的见解 (Shim 等,2002)。

互变异构性质

已使用各种技术研究了与本化合物结构相似的化合物(例如4-((苯亚氨基)甲基)萘-1-醇和4-((苯亚氨基)甲基)-2-(哌啶-1-基甲基)萘-1-醇)的互变异构性质。这些研究有助于了解这些化合物的化学行为及其在制药和其他领域的潜在应用 (Deneva 等,2013)。

合成和应用

研究还集中在相关化合物的合成及其潜在应用上。例如,已研究了结构相关的1,3,8-三取代嘧啶并[4,5-c][2,7]萘啶-6-酮的合成,以了解其作为抗肿瘤剂的潜力。这表明了探索此类化合物用于治疗用途的兴趣 (Gangjee 等,1984)。

属性

IUPAC Name |

4-(2-methylpyrimidin-4-yl)oxy-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-16-23-12-9-21(25-16)28-19-10-13-26(14-11-19)22(27)24-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-9,12,19H,10-11,13-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAIWRKKOMFQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)

![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)

![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)